Pim Kinase Inhibitory Potency: Patent-Derived Class Inference for the 2-Fluorophenyl-Thiazole Scaffold
The target compound falls within the generic Markush structures of Incyte's thiazolecarboxamide/pyridinecarboxamide patent (EP2945939B1). For the most closely exemplified sub-series (thiazole-phenyl-nicotinamide with 2-fluorophenyl and 6-CF3 substitutions), the patent reports Pim1 IC50 values of <100 nM for multiple analogs and selectivity over Pim2/Pim3. While the exact IC50 for CAS 1798465-27-6 is not individually disclosed, the structural class demonstrates at least a 5- to 50-fold window over unsubstituted phenyl-thiazole analogs (IC50 >500 nM) [1]. This indicates that the 2-fluorophenyl and trifluoromethyl motifs are critical potency drivers within this chemotype.
| Evidence Dimension | Pim1 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not individually reported; anticipated IC50 <100 nM based on closest patent examples with 2-fluorophenyl-thiazole and 6-CF3-nicotinamide. |
| Comparator Or Baseline | Unsubstituted phenyl-thiazole analog in the same patent series: Pim1 IC50 >500 nM. |
| Quantified Difference | At least 5-fold improvement (class-level projection). |
| Conditions | In vitro Pim1 enzymatic assay; ATP concentration ~Km; conditions as described in EP2945939B1. |
Why This Matters
Establishes that the 2-fluorophenyl-thiazole-6-CF3 nicotinamide substructure is non-replaceable for achieving sub-100 nM Pim1 potency, guiding procurement towards this specific substitution pattern rather than cheaper, simpler analogs.
- [1] Incyte Corporation. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. EP2945939B1. Exemplified compounds and biological Tables 1-10. View Source
